Octamethyltetrasiloxane-1,7-diol

概要

説明

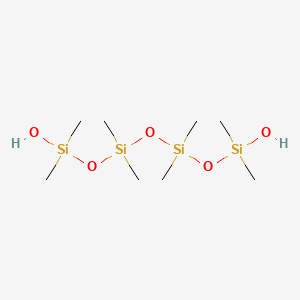

Octamethyltetrasiloxane-1,7-diol: is an organosilanol compound with the molecular formula C8H26O5Si4 . It is characterized by the presence of four silicon atoms and two hydroxyl groups, making it a member of the siloxane family. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions:

Hydrolysis of Octamethyltetrasiloxane: One common method involves the hydrolysis of octamethyltetrasiloxane in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of octamethyltetrasiloxane-1,7-diol.

Direct Synthesis: Another approach involves the direct synthesis from dimethylchlorosilane derivatives, where the chlorosilane undergoes hydrolysis and subsequent condensation to form the desired compound.

Industrial Production Methods: Industrial production often employs continuous processes with optimized reaction conditions to maximize yield and purity. Catalysts such as acids or bases are used to facilitate the hydrolysis and condensation reactions. The process parameters, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.

化学反応の分析

Types of Reactions:

Oxidation: Octamethyltetrasiloxane-1,7-diol can undergo oxidation reactions, leading to the formation of silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups, such as hydrides.

Substitution: The hydroxyl groups in this compound can be substituted with various organic or inorganic groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Silanols, siloxane derivatives.

Reduction Products: Silane derivatives.

Substitution Products: Various organosilicon compounds.

科学的研究の応用

Chemical Applications

1.1 Catalysis

Octamethyltetrasiloxane-1,7-diol serves as a precursor in the synthesis of catalysts for various chemical reactions. Its hydroxyl groups can form hydrogen bonds, enhancing the reactivity and stability of catalytic systems.

1.2 Polymer Science

This compound is integral to the production of silicone polymers and resins, which are widely used in coatings, adhesives, and sealants. The presence of hydroxyl groups allows for further functionalization, enhancing the properties of the resulting materials.

Biological and Medical Applications

2.1 Drug Delivery Systems

The compound's unique properties enable it to function as a carrier for active pharmaceutical ingredients in drug delivery systems. It encapsulates drugs effectively, protecting them from degradation and improving bioavailability.

2.2 Biocompatible Materials

This compound is utilized in developing biocompatible materials for medical implants and devices due to its favorable interaction with biological tissues.

Industrial Applications

3.1 Lubricants and Greases

In the industrial sector, this compound is incorporated into high-performance lubricants and greases. Its chemical structure contributes to enhanced lubrication properties under various conditions.

3.2 Surface Treatments

This compound is employed in surface treatment applications to impart hydrophobic characteristics to materials, improving their resistance to moisture and contaminants.

Data Tables

| Compound | Silicon Atoms | Hydroxyl Groups | Key Applications |

|---|---|---|---|

| This compound | 4 | 2 | Drug delivery, lubricants |

| Hexamethyldisiloxane | 2 | 0 | General silicone applications |

| Decamethyltetrasiloxane | 4 | 0 | Coatings and sealants |

Case Studies

Case Study 1: Drug Delivery System Development

A study demonstrated the efficacy of this compound as a drug delivery vehicle for anti-cancer agents. The compound's ability to encapsulate drugs significantly improved their stability and release profiles in vitro.

Case Study 2: Surface Hydrophobicity Enhancement

Research on the application of this compound in surface treatments showed that it effectively increased the hydrophobicity of various substrates when applied as a coating agent. This led to improved performance in environments prone to moisture exposure.

作用機序

The mechanism of action of octamethyltetrasiloxane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations. In drug delivery, it can encapsulate active ingredients, protecting them from degradation and enhancing their bioavailability.

類似化合物との比較

Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.

Decamethyltetrasiloxane: A related compound with four silicon atoms and ten methyl groups.

Tetramethyldisiloxane: A smaller siloxane with two silicon atoms and four methyl groups.

Uniqueness: Octamethyltetrasiloxane-1,7-diol is unique due to its specific structure, which includes four silicon atoms and two hydroxyl groups. This structure imparts distinct chemical properties, such as higher reactivity and the ability to form hydrogen bonds. Compared to similar compounds, it offers a balance between molecular size and functional group availability, making it versatile for various applications.

生物活性

Octamethyltetrasiloxane-1,7-diol, commonly referred to as D4, is a cyclic siloxane compound with significant applications in various industries, including cosmetics and personal care products. This article explores its biological activity, focusing on its environmental impact, degradation pathways, and potential health effects based on diverse scientific literature.

- Chemical Name : this compound

- CAS Number : 556-67-2

- Molecular Formula : C8H24O4Si4

- Molecular Weight : 296.62 g/mol

Degradation Pathways

Research indicates that octamethyltetrasiloxane undergoes hydrolysis and depolymerization in aquatic environments. The degradation process primarily involves:

- Ring-opening to form intermediates : The initial step involves the hydrolysis of D4 to produce octamethyltetrasiloxane-α,ω-diol (tetramer diol), which can further degrade into smaller siloxanes such as hexamethyltrisiloxane-α,ω-diol (trimer diol) and dimethylsilanediol (monomer diol) .

- Biotic degradation : Studies show minimal mineralization of D4 in biotic samples, with less than 0.2% of the total radiolabel converting to after six months . The half-life for D4 degradation in sediment is estimated at approximately 242 days at 24°C .

Case Studies on Biological Activity

Several studies have investigated the biological activity of D4 in different contexts:

- Biogas Treatment : A study assessed the simultaneous removal of hydrogen sulfide (H2S) and siloxanes from biogas using a biotrickling filter (BTF). The results indicated that under optimal conditions, up to 90% of H2S was eliminated while also reducing siloxane concentrations . This study highlights the potential for using D4 in biogas applications without significant environmental harm.

- Microbial Degradation : Research has identified specific microbial pathways involved in the degradation of volatile methylsiloxanes (VMS), including D4. This area remains relatively unexplored but suggests that certain microorganisms can metabolize siloxanes effectively .

Toxicological Assessment

The environmental and health risks associated with D4 have been evaluated by various agencies:

- EPA Risk Evaluation : The U.S. Environmental Protection Agency (EPA) has conducted extensive assessments regarding the potential hazards of D4. These evaluations focus on exposure pathways, including inhalation and dermal routes during manufacturing and use . The findings indicate that while D4 is widely used, its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Summary of Findings

| Aspect | Details |

|---|---|

| Degradation Pathways | Hydrolysis to lower siloxanes; minimal mineralization observed. |

| Environmental Persistence | Estimated half-life of 242 days; significant association with sediment. |

| Microbial Activity | Certain microbes can degrade VMS; potential for biogas treatment applications. |

| Health Risks | Evaluated by EPA; concerns regarding inhalation and dermal exposure during industrial use. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Octamethyltetrasiloxane-1,7-diol in laboratory settings?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with an exact mass of 314.0822 g/mol for precise identification . Cross-validate structural data with the NIST Chemistry WebBook, which provides spectral libraries and thermodynamic properties . For quantification, combine gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD), ensuring calibration against certified reference standards.

Q. What are the established protocols for synthesizing this compound, and how can purity be verified?

- Methodological Answer : Synthesize via hydrolysis of octamethylcyclotetrasiloxane (D4) under controlled acidic or basic conditions, followed by distillation to isolate the diol. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si) to confirm siloxane bonding patterns and absence of cyclic byproducts . Additionally, assess trace impurities using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Q. How should researchers prioritize data sources when conducting literature reviews on this compound?

- Methodological Answer : Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) and regulatory submissions (e.g., TSCA Sections 4, 5, 8(e)) for toxicity and environmental fate data . Gray literature (e.g., conference proceedings, technical reports) should be screened using keywords like "1,7-Tetrasiloxanediol" and "3081-07-0" (CASRN) . Exclude non-quantitative studies (e.g., biochemical oxygen demand assays) and focus on studies with explicit exposure metrics .

Advanced Research Questions

Q. How can environmental fate studies be designed to account for degradation products like Hexamethyltrisiloxanediol?

- Methodological Answer : Conduct hydrolysis experiments under varying pH and temperature conditions, monitoring degradation kinetics via GC-MS. Use supplemental search terms (e.g., "Hexamethyltrisiloxane-1,5-diol") to identify relevant degradation pathways in literature . Model environmental persistence using fugacity-based tools, incorporating partition coefficients (log Kow) and biodegradation half-lives from EPA hazard assessments .

Q. What strategies resolve contradictions in toxicity data across studies, particularly regarding bioaccumulation potential?

- Methodological Answer : Apply a tiered weight-of-evidence approach:

- Tier 1 : Compare experimental designs (e.g., exposure durations, test organisms) and exclude studies lacking controlled conditions (e.g., field measurements of chemical spills) .

- Tier 2 : Reconcile discrepancies using hazard heatmaps from EPA risk evaluations, which integrate physicochemical properties and exposure pathways .

- Tier 3 : Validate findings via in vitro assays (e.g., fish cell lines for bioaccumulation) paired with quantitative structure-activity relationship (QSAR) modeling.

Q. How can computational models be integrated with experimental data to predict environmental impacts?

- Methodological Answer : Develop a multi-media fate model using EPA’s Chemical Screening Tool for Exposures and Environmental Releases (ChemSTEER). Input parameters should include:

- Experimental data : Hydrolysis rates, sorption coefficients (Kd), and octanol-water partition coefficients (log Kow) from peer-reviewed studies .

- Computational data : Molecular dynamics simulations to predict interfacial behavior in aquatic systems. Calibrate models against monitoring data from EPA’s TSCA submissions .

特性

IUPAC Name |

hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERNMKKMBJGSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062834 | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3081-07-0 | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。